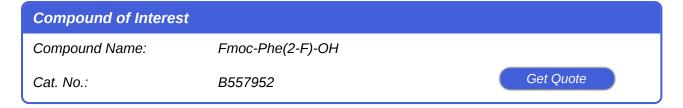


Spectroscopic and Synthetic Overview of Fmoc-Phe(2-F)-OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-α-Fmoc-2-fluoro-L-phenylalanine (**Fmoc-Phe(2-F)-OH**), a fluorinated amino acid derivative crucial for peptide synthesis and drug discovery. While specific, publicly available experimental spectroscopic data (NMR, IR, MS) for **Fmoc-Phe(2-F)-OH** is limited, this document compiles available information, including a plausible synthetic route based on established methodologies and comparative spectroscopic data from its non-fluorinated analog, Fmoc-Phe-OH.

Chemical Identity and Properties

Fmoc-Phe(2-F)-OH is a derivative of the amino acid L-phenylalanine, featuring a fluorine atom at the ortho position of the phenyl ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α -amino group.



| Property | Value |
|-------------------|---|
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-2-fluoro-L- phenylalanine |
| Synonyms | Fmoc-L-Phe(2-F)-OH, Fmoc-2-fluoro-L- phenylalanine |
| CAS Number | 205526-26-7 |
| Molecular Formula | C24H20FNO4 |
| Molecular Weight | 405.42 g/mol |

Synthesis Protocol

A viable synthetic route for **Fmoc-Phe(2-F)-OH** can be adapted from general methods for the synthesis of fluorinated amino acids. A review article describes a multi-step synthesis starting from a chiral auxiliary, which is a common and effective strategy for producing enantiomerically pure amino acids.[1] The final step involves the protection of the amino group with an Fmoc reagent.

Experimental Protocol (Adapted):

- Alkylation of a Chiral Auxiliary: A chiral glycine enolate equivalent, such as one derived from a camphor-based auxiliary, is alkylated with 2-fluorobenzyl bromide. This reaction establishes the stereochemistry at the α-carbon.
- Hydrolysis of the Auxiliary: The chiral auxiliary is cleaved under acidic or basic conditions to yield 2-fluoro-L-phenylalanine.
- Fmoc Protection: The resulting 2-fluoro-L-phenylalanine is dissolved in a suitable solvent system (e.g., a mixture of 1,4-dioxane and aqueous sodium carbonate solution). Fmocsuccinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) is added, and the reaction is stirred until completion.
- Workup and Purification: The reaction mixture is worked up by acidification and extraction with an organic solvent. The crude product is then purified by column chromatography or



recrystallization to yield pure Fmoc-Phe(2-F)-OH.

It is important to note that specific reaction conditions, such as temperature, reaction times, and purification solvents, would need to be optimized for this particular substrate.

Spectroscopic Data (Comparative)

Detailed, experimentally verified spectroscopic data for **Fmoc-Phe(2-F)-OH** is not readily available in the public domain. However, the spectroscopic data for the non-fluorinated analog, Fmoc-Phe-OH, can serve as a valuable reference for characterization. The presence of the fluorine atom in **Fmoc-Phe(2-F)-OH** would be expected to introduce characteristic C-F couplings in the NMR spectra and a C-F stretching vibration in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Comparative Data for Fmoc-Phe-OH)

The following tables summarize the ¹H and ¹³C NMR data for Fmoc-Phe-OH.

Table 1: 1H NMR Data for Fmoc-Phe-OH

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |
|----------------------|--------------|--------------------------|
| 7.89 | d | 2H, Fmoc |
| 7.72 | t | 2H, Fmoc |
| 7.42 | t | 2H, Fmoc |
| 7.33 | t | 2H, Fmoc |
| 7.28 - 7.15 | m | 5H, Phenylalanine Ar-H |
| 4.30 | m | 1Η, α-CΗ |
| 4.22 | t | 1H, Fmoc CH |
| 4.15 | m | 2H, Fmoc CH ₂ |
| 3.10 | m | 2H, β-CH ₂ |

Table 2: 13C NMR Data for Fmoc-Phe-OH



| Chemical Shift (ppm) | Assignment (Tentative) |
|----------------------|------------------------|
| 173.8 | C=O (acid) |
| 156.1 | C=O (urethane) |
| 143.9 | 2C, Fmoc |
| 141.3 | 2C, Fmoc |
| 137.8 | Phenylalanine C-1 |
| 129.4 | 2C, Phenylalanine |
| 128.5 | 2C, Phenylalanine |
| 127.7 | 2C, Fmoc |
| 127.1 | 2C, Fmoc |
| 127.0 | Phenylalanine |
| 125.2 | 2C, Fmoc |
| 120.0 | 2C, Fmoc |
| 66.8 | Fmoc CH ₂ |
| 56.5 | α-CH |
| 47.2 | Fmoc CH |
| 37.9 | β-CH ₂ |

Note: The presence of fluorine in **Fmoc-Phe(2-F)-OH** would cause splitting of the signals for the aromatic carbons and protons of the phenylalanine ring due to C-F and H-F coupling.

Infrared (IR) Spectroscopy (Comparative Data for Fmoc-Phe-OH)

Table 3: IR Absorption Data for Fmoc-Phe-OH



| Frequency (cm ⁻¹) | Intensity | Assignment (Tentative) |
|-------------------------------|-----------|--|
| 3300-2500 | broad | O-H stretch (carboxylic acid) |
| ~3300 | m | N-H stretch (urethane) |
| ~1710 | S | C=O stretch (carboxylic acid and urethane) |
| ~1520 | m | N-H bend |
| ~1230 | m | C-O stretch |
| ~760, ~740 | S | C-H bend (aromatic) |

Note: For **Fmoc-Phe(2-F)-OH**, an additional C-F stretching band would be expected in the region of $1000-1400 \text{ cm}^{-1}$.

Mass Spectrometry (MS)

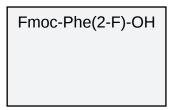
For **Fmoc-Phe(2-F)-OH**, the expected exact mass can be calculated. In an ESI-MS experiment, one would expect to observe the following ions:

Table 4: Expected MS Data for Fmoc-Phe(2-F)-OH

| lon | Expected m/z |
|---------------------|--------------|
| [M-H] ⁻ | 404.13 |
| [M+H] ⁺ | 406.14 |
| [M+Na] ⁺ | 428.12 |

Visualizations Chemical Structure

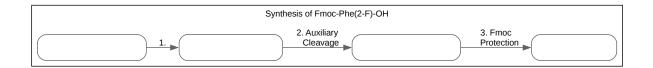




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Caption: Chemical structure of Fmoc-Phe(2-F)-OH.

Synthetic Workflow

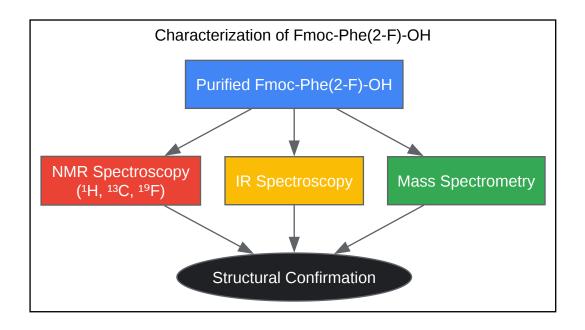


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Caption: General synthetic workflow for Fmoc-Phe(2-F)-OH.

Analytical Characterization Workflow





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References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications PMC [pmc.ncbi.nlm.nih.gov]
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